4-Phenyl-2-(trifluoromethyl)pyrimidine is a compound belonging to the pyrimidine family, characterized by the presence of a phenyl group and a trifluoromethyl substituent at specific positions on the pyrimidine ring. This compound is notable for its unique electronic properties and potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through several chemical methods, typically involving cyclocondensation reactions with appropriate precursors. It is commercially available from various chemical suppliers and has been the subject of numerous research studies exploring its properties and applications.
4-Phenyl-2-(trifluoromethyl)pyrimidine is classified as a heterocyclic aromatic compound, specifically a substituted pyrimidine. Its molecular formula is , and it has a molecular weight of 292.18 g/mol.
The synthesis of 4-Phenyl-2-(trifluoromethyl)pyrimidine typically involves cyclocondensation reactions. A common method includes:
In industrial settings, optimized methods for large-scale production may include the use of continuous flow reactors to enhance yield and purity. Monitoring of reaction conditions is critical to avoid side reactions that could compromise product quality .
The molecular structure of 4-Phenyl-2-(trifluoromethyl)pyrimidine features:
| Property | Value |
|---|---|
| Molecular Formula | C12H6F3N |
| Molecular Weight | 292.18 g/mol |
| IUPAC Name | 4-phenyl-2-(trifluoromethyl)pyrimidine |
| InChI | InChI=1S/C12H6F3N |
| InChI Key | XTWDWTJXXMSFQN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)C(F)(F)F)C(F)(F)F |
4-Phenyl-2-(trifluoromethyl)pyrimidine can undergo several types of chemical reactions:
These reactions are valuable in synthetic organic chemistry for constructing complex molecular architectures and modifying existing compounds.
The mechanism of action for 4-Phenyl-2-(trifluoromethyl)pyrimidine varies based on its application:
4-Phenyl-2-(trifluoromethyl)pyrimidine has diverse applications across several scientific domains:
This compound exemplifies the intersection of organic synthesis, medicinal chemistry, and material science, highlighting its significance in contemporary research and application development.
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: